2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline
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Overview
Description
2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of a fluorine atom, a pyridine ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline typically involves the reaction of 2-fluoro-4-nitrophenol with 2-methyl-4-pyridinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H11FN2O |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-fluoro-4-(2-methylpyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H11FN2O/c1-8-6-10(4-5-15-8)16-9-2-3-12(14)11(13)7-9/h2-7H,14H2,1H3 |
InChI Key |
JEELVNUNPDGRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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